4-bromo-1-ethyl-5-methyl-1H-pyrazole 4-bromo-1-ethyl-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1171667-09-6
VCID: VC2395411
InChI: InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3
SMILES: CCN1C(=C(C=N1)Br)C
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol

4-bromo-1-ethyl-5-methyl-1H-pyrazole

CAS No.: 1171667-09-6

Cat. No.: VC2395411

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-ethyl-5-methyl-1H-pyrazole - 1171667-09-6

Specification

CAS No. 1171667-09-6
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
IUPAC Name 4-bromo-1-ethyl-5-methylpyrazole
Standard InChI InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3
Standard InChI Key WTWRJJVWOLSSTM-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)Br)C
Canonical SMILES CCN1C(=C(C=N1)Br)C

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

4-bromo-1-ethyl-5-methyl-1H-pyrazole consists of a pyrazole core with specific substitutions. The molecular structure features a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with the following substitutions:

  • Bromine atom at position 4

  • Ethyl group at position 1 (attached to nitrogen)

  • Methyl group at position 5

The molecular formula is C6H9BrN2, with a structure that maintains the aromaticity of the pyrazole ring while incorporating the functional groups that influence its chemical behavior .

Identification Information

The compound is uniquely identified through several standard identifiers in chemical databases and literature:

Identifier TypeValue
Chemical Name4-bromo-1-ethyl-5-methyl-1H-pyrazole
CAS Registry Number1171667-09-6
European Community (EC) Number864-374-4
DSSTox Substance IDDTXSID30649224
WikidataQ82562054
Alternative Name4-bromo-1-ethyl-5-methylpyrazole
Creation Date in Database2009-04-14
Last Modification2025-04-05

Physical and Chemical Properties

Structural Analogues and Related Compounds

To better understand 4-bromo-1-ethyl-5-methyl-1H-pyrazole, it's useful to examine related compounds. One such analog is ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which shares the brominated pyrazole core structure but has different substituents .

The key difference between these compounds lies in the substituents:

  • 4-bromo-1-ethyl-5-methyl-1H-pyrazole has a methyl group at position 5 and an ethyl group at position 1

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has an ethyl carboxylate group at position 4, a bromine at position 5, and a methyl group at position 1

These structural variations result in different chemical behaviors and applications, though both compounds share reactivity patterns typical of brominated pyrazoles .

Hazard CodeDescriptionWarning Category
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

This information is based on aggregated GHS data provided from multiple companies to the ECHA Classification & Labeling Inventory, with 100% agreement among notifiers regarding these hazard classifications .

Hazard Classes and Categories

The compound is categorized under the following hazard classes:

  • Acute Toxicity, Category 4 (100% agreement among notifiers)

  • Skin Irritation, Category 2 (100% agreement)

  • Eye Irritation, Category 2A (100% agreement)

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (100% agreement)

These classifications indicate that while the compound presents definite hazards, they are generally of moderate severity when compared to more dangerous chemicals in higher hazard categories .

Applications and Significance

Synthetic Applications

While the search results don't specifically detail applications for 4-bromo-1-ethyl-5-methyl-1H-pyrazole, we can infer potential uses based on the chemistry of similar brominated pyrazoles:

  • Building Block in Organic Synthesis: The bromine atom at the 4-position likely serves as a reactive site for various coupling reactions, particularly:

    • Suzuki-Miyaura coupling

    • Sonogashira coupling

    • Negishi coupling

    • Stille coupling

  • Intermediate in Pharmaceutical Synthesis: Brominated pyrazoles often serve as key intermediates in the development of pharmaceutical compounds, particularly those targeting:

    • Kinase inhibitors

    • Anti-inflammatory agents

    • Antifungal compounds

  • Precursor for Further Functionalization: The bromine atom provides a handle for introducing other functional groups through substitution or elimination reactions .

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